9H-Carbazole-3-carboxylic acid

Vue d'ensemble

Description

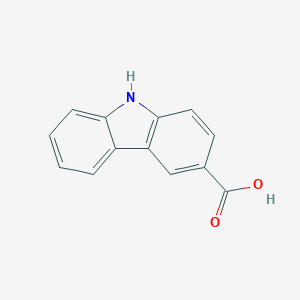

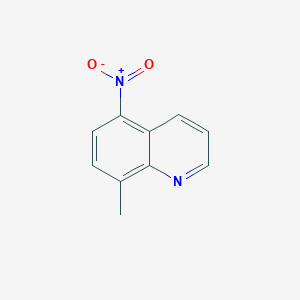

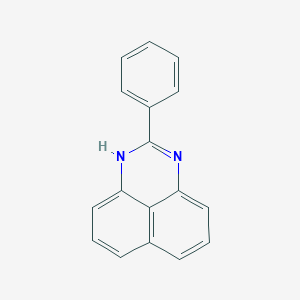

9H-Carbazole-3-carboxylic acid is a member of carbazoles . It is a natural product found in various organisms .

Synthesis Analysis

Carbazole derivatives can be synthesized through electropolymerization processes . The synthesis of 9-ethyl carbazole was achieved by the reaction of compound (1) with acetyl chloride . A high-yielding preparatory route for the isolation of carbazole-3,6-dicarboxylic acid has been developed .Molecular Structure Analysis

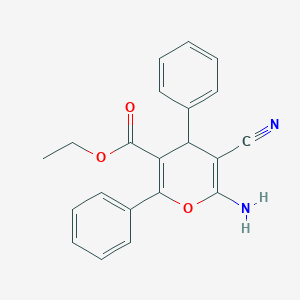

The molecular formula of 9H-Carbazole-3-carboxylic acid is C13H9NO2 . The geometric parameters of the isolated molecule were obtained from an unconstrained optimization using the B3LYP density functional .Chemical Reactions Analysis

Carbazole-based compounds are attractive due to their important photochemical and thermal stability and good hole-transport ability . The effects of electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .Physical And Chemical Properties Analysis

The molecular weight of 9H-Carbazole-3-carboxylic acid is 211.22 g/mol . Carbazole appears as white crystals, plates, leaflets, or light tan powder . It sublimes readily and exhibits strong fluorescence and long phosphorescence on exposure to ultraviolet light .Applications De Recherche Scientifique

Diabetes Mellitus Treatment

9H-Carbazole-3-carboxylic acid: derivatives have shown promise in the treatment of diabetes mellitus. They exhibit a range of biological activities, including antihyperglycemic effects, by reducing oxidative stress and modulating carbohydrate metabolism . These compounds can inhibit enzymes like α-glucosidase, which is crucial for managing postprandial blood glucose levels .

Optoelectronic Devices

Carbazole derivatives are integral to the development of optoelectronic devices due to their excellent electrical and electrochemical properties . They are used in the synthesis of conducting polymers, which are essential for creating components like light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs) .

Conducting Polymers

The nitrogen-containing aromatic heterocyclic structure of carbazole derivatives makes them suitable for forming conducting polymers with high charge carrier mobility . These polymers are used in nanodevices , rechargeable batteries , and electrochemical transistors .

Corrosion Inhibition

Carbazole compounds have been utilized as corrosion inhibitors . Their ability to form protective layers on metals makes them valuable in preserving the integrity of various structures and machinery against corrosive environments .

Photovoltaic Applications

In the field of solar energy , carbazole derivatives contribute to the efficiency of photovoltaic devices . They are involved in the synthesis of materials that can effectively convert solar energy into electrical energy .

Biosensors

9H-Carbazole-3-carboxylic acid: and its derivatives are used in the creation of biosensors . These sensors can detect biological analytes with high specificity and sensitivity, which is crucial for medical diagnostics and environmental monitoring .

Mécanisme D'action

Target of Action

The primary target of 9H-Carbazole-3-carboxylic acid is Histone Deacetylase (HDAC) . HDACs are key regulators in controlling the acetylation status of histone, which are associated with viability, migration, invasion, proliferation, and apoptosis of malignant tumors .

Mode of Action

9H-Carbazole-3-carboxylic acid interacts with its target, HDAC, by inhibiting its activity . This inhibition is an effective strategy for designing compounds against malignant tumors . The compound has a more significant inhibitory effect on HDAC1 .

Biochemical Pathways

The inhibition of HDAC by 9H-Carbazole-3-carboxylic acid affects several biochemical pathways. Notably, it leads to the activation of the p53 signaling pathway . The compound enhances the phosphorylation of p53 at Ser15 in cells harboring wild-type p53 . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) .

Pharmacokinetics

It is known that the compound is lipophilic, with a calculated log po/w (ilogp) of 201 . This property could influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The action of 9H-Carbazole-3-carboxylic acid results in significant cellular and molecular effects. It displays good antiproliferative activity on tested tumor cells . It exerts anti-tumor activities by regulating the level of Ac-HH3 and activating the cleaved caspase 3 . It induces cell apoptosis and senescence through the activation of p53 .

Action Environment

The action, efficacy, and stability of 9H-Carbazole-3-carboxylic acid can be influenced by environmental factors. For instance, the presence of other compounds, such as biphenyl, can enhance the yield of 9H-Carbazol-1-ol . .

Safety and Hazards

Orientations Futures

Carbazole-based polymeric and oligomeric compounds have been studied for more than 30 years due to their versatility in functionalization, excellent electrical, electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Propriétés

IUPAC Name |

9H-carbazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c15-13(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRJWXGXZKPSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389976 | |

| Record name | 9H-Carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9H-Carbazole-3-carboxylic acid | |

CAS RN |

51035-17-7 | |

| Record name | 9H-Carbazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 9H-Carbazole-3-carboxylic acid derivatives interesting for antimicrobial development?

A: Research suggests that 9H-Carbazole-3-carboxylic acid derivatives, particularly those containing β-diketone and pyrazole moieties, exhibit promising antimicrobial activity. [] This is significant because novel antimicrobial agents are constantly needed to combat the growing problem of antimicrobial resistance.

Q2: Can you elaborate on the antimicrobial activity observed with these derivatives?

A: Studies have shown that several 9-ethyl-9H-carbazole-3-carboxylic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas putide, Bacillus subtilis, and Streptococcus lactis. [] Importantly, some derivatives, particularly the carbazole-based pyrazole derivatives, exhibited potent antifungal activity against Candida albicans, comparable to the standard antifungal drug, greseofulvin. []

Q3: What is the significance of the structural modifications made to the 9H-Carbazole-3-carboxylic acid scaffold?

A: The introduction of specific functional groups like esters, β-diketones, and pyrazoles to the core 9H-Carbazole-3-carboxylic acid structure significantly influences the biological activity of the resulting derivatives. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in medicinal chemistry to optimize the desired biological effects.

Q4: Besides antimicrobial applications, are there other potential uses for 9H-Carbazole-3-carboxylic acid and its derivatives?

A: Research indicates that a novel organotin(IV) complex incorporating 9-hexyl-9H-carbazole-3-carboxylic acid has been synthesized and characterized. [] While the specific application of this complex isn't detailed in the provided abstract, the synthesis and characterization suggest ongoing research into potential applications beyond antimicrobial activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(7-Chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B188095.png)

![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B188108.png)